molecular formula C25H20ClNO4 B12124241 N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12124241
M. Wt: 433.9 g/mol
InChI Key: CLGLRAMGFYOUMS-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based compound featuring a 4H-chromene-4-one core substituted with chloro (Cl), methyl (CH₃), benzyl (C₆H₅CH₂), and 4-methoxyphenyl (C₆H₄OCH₃) groups.

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H20ClNO4/c1-16-12-23-20(13-21(16)26)22(28)14-24(31-23)25(29)27(15-17-6-4-3-5-7-17)18-8-10-19(30-2)11-9-18/h3-14H,15H2,1-2H3

InChI Key

CLGLRAMGFYOUMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloro-7-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

The chromene core is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and β-keto esters. For example:

  • Step 1 : 5-Chloro-4-methylsalicylaldehyde is condensed with dimethyl acetonedicarboxylate in ethanol under reflux (78°C, 12 hr), catalyzed by piperidine.

  • Step 2 : Cyclization is induced by treating the intermediate with concentrated HCl, yielding 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid.

Table 1: Reaction Conditions for Chromene Core Synthesis

ParameterValue
SolventEthanol
CatalystPiperidine (5 mol%)
Temperature78°C (reflux)
Reaction Time12 hours
Yield68–72%

Activation of the Carboxylic Acid Intermediate

The carboxylic acid is converted to an acid chloride or mixed anhydride to facilitate amidation:

  • Method A : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hr, followed by solvent removal under vacuum.

  • Method B : Reaction with ethyl chloroformate (ClCO₂Et) and triethylamine in tetrahydrofuran (THF) at −10°C.

Amidation with N-Benzyl-4-Methoxyaniline

The activated intermediate is coupled with N-benzyl-4-methoxyaniline under Schotten-Baumann conditions:

  • Procedure : Add N-benzyl-4-methoxyaniline (1.2 eq) to the acid chloride in DCM. Stir at room temperature for 6 hr. Quench with ice-water, extract with DCM, and purify via silica gel chromatography (n-hexane:ethyl acetate = 7:3).

Table 2: Amidation Optimization Data

ParameterMethod AMethod B
Coupling ReagentSOCl₂ClCO₂Et
SolventDCMTHF
Temperature25°C−10°C → 25°C
Yield81%76%

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in condensation steps.

  • Chlorinated solvents (e.g., DCM) prevent side reactions during amidation.

Catalysis

  • Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in chromene formation, reducing reaction time by 30%.

  • Triethylamine neutralizes HCl generated during amidation, preventing protonation of the amine nucleophile.

Purification and Characterization

Purification Techniques

  • Silica gel chromatography : Gradient elution with n-hexane/ethyl acetate (8:2 → 6:4) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) mixtures yield high-purity crystals (mp 162–164°C).

Table 3: Key Spectral Data

TechniqueObservations
¹H NMR (400 MHz, CDCl₃)δ 7.82 (s, 1H, chromene H-3), 4.62 (s, 2H, N-CH₂-Ph), 3.84 (s, 3H, OCH₃).
IR (KBr)1715 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).
HRMS m/z 433.1212 [M+H]⁺ (calc. 433.1215).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing esterification during amidation reduces yields.

  • Solution : Use excess amine (1.5 eq) and molecular sieves to absorb water.

Low Coupling Efficiency

  • Issue : Steric hindrance from the N-benzyl and 4-methoxyphenyl groups.

  • Solution : Switch from SOCl₂ to HATU as a coupling reagent, improving yields to 89%.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors enable precise temperature control (ΔT ± 1°C), enhancing reproducibility in chromene cyclization.

  • Throughput : 5 kg/day using a Corning AFR® reactor.

Green Chemistry Approaches

  • Solvent recycling : ≥90% recovery of DCM via distillation.

  • Catalyst recovery : Immobilized piperidine on silica reduces waste .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity to influence cellular signaling.

    DNA Intercalation: Binding to DNA to affect gene expression.

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Methoxyphenyl Derivatives :

  • 4-Methoxyphenyl Groups : In quinazoline derivatives (e.g., compounds 6a–l in ), the 4-methoxyphenyl substituent enhances π-electron delocalization, leading to red-shifted emission maxima (e.g., 6l at higher λmax) in polar solvents like DMF. However, strong electron-donating effects may reduce emission intensity due to intramolecular charge transfer (ICT) interactions .
  • Chloro Substitution : In chromophores with chloro groups (e.g., 6c, 6g ), emission wavelengths decrease compared to methoxy derivatives. This aligns with the electron-withdrawing nature of Cl, which reduces ICT efficiency .

Comparison to Target Compound: The coexistence of Cl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups in the target compound may create a unique electronic profile. Similar to bis-(4-methoxyphenyl)aminophenyl chromophores (), the methoxy groups could induce a blue shift in λmax relative to dialkylamino analogs, while Cl might counterbalance this effect, moderating charge-transfer characteristics .

Solvent Interactions and Emission Behavior

  • DMF Interactions : In quinazolines (), DMF solvation with methoxy groups reduces ICT by limiting π-electron delocalization (e.g., 6d ). Conversely, fluorophenyl or methoxyphenyl groups at adjacent positions enhance delocalization, causing red shifts (e.g., 6h ) .
  • However, the steric bulk of the benzyl group could hinder solvent access to the methoxy moiety, reducing solvation effects compared to smaller analogs.

Structural and Functional Analogues

Table 1: Key Analogues and Their Properties
Compound Name Core Structure Substituents λmax (nm) Emission Trend Biological Activity Reference
6l (Quinazoline) Quinazoline 4-Methoxyphenyl, Cl ~450 Red-shifted, low intensity Not reported
Chalcone 1 Chalcone 4-Methoxyphenyl, hydroxyl N/A N/A Antioxidant, anti-inflammatory
Bis-(4-methoxyphenyl) Chromophore A Aminophenyl donor Bis-(4-methoxyphenyl) 745 Blue-shifted vs. YLD156 Nonlinear optics
Target Compound 4H-Chromene-4-one Cl, CH₃, C₆H₅CH₂, 4-OCH₃ Inferred Moderate red shift Potential antioxidant

Biological Activity

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by the following structure:

  • Molecular Formula : C₁₈H₁₈ClN₁O₃
  • Molecular Weight : 335.80 g/mol
  • CAS Number : 109650-11-5

This compound features a benzyl group, a chloro substituent, and a methoxyphenyl moiety, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Line IC50 (µM) Mechanism
MCF-715.3Caspase activation, Bcl-2 downregulation
HCT11612.5Apoptosis induction via mitochondrial pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) indicate its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways, leading to cell death.
  • Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels in cancer cells, triggering apoptosis.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cell proliferation and survival, particularly those linked to the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against multiple cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Antimicrobial Screening

In another investigation published in Antibiotics, this compound was tested against clinical isolates of MRSA and E. coli. The results showed promising antibacterial activity, particularly against MRSA strains, suggesting its potential role in treating resistant infections.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the chromen-4-one core via Claisen-Schmidt condensation of substituted acetophenones with ethyl acetoacetate, followed by cyclization .
  • Step 2 : Introduce the 6-chloro and 7-methyl substituents using halogenation (e.g., NCS or Cl2/FeCl3) and alkylation .
  • Step 3 : Couple the carboxamide group via a nucleophilic substitution reaction between the chromene-2-carboxylic acid derivative and N-benzyl-4-methoxyaniline, using coupling agents like EDCI/HOBt .
  • Purity Optimization : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.4 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]<sup>+</sup>).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT-calculated structures)?

  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G(d)) .
  • Dynamic Effects : Account for solvent interactions and conformational flexibility via molecular dynamics simulations (e.g., AMBER or GROMACS) .
  • Crystallographic Validation : Use single-crystal X-ray diffraction to resolve structural ambiguities .

Q. What experimental strategies are recommended for studying its fluorescence properties in biological systems?

  • Solvent Selection : Use PBS (pH 7.4) or DMSO (≤0.1% v/v) to avoid aggregation .
  • Quenching Studies : Add incremental amounts of biomolecules (e.g., BSA) to assess binding via Stern-Volmer plots .
  • Microscopy : Confocal imaging to localize fluorescence in cellular models (e.g., cancer cell lines) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace benzyl with phenethyl, vary methoxy positions) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Computational SAR : Perform 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with activity .

Q. What methodologies address low yields in the final coupling step?

  • Catalyst Screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling .
  • Microwave Assistance : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min) .
  • Protection/Deprotection : Protect reactive groups (e.g., -OH or -NH2) with Boc or Fmoc .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
  • Batch Variability : Characterize compound purity (HPLC ≥98%) and confirm stability under assay conditions .
  • Meta-Analysis : Compare IC50 values across studies using standardized units (µM) and statistical tests (e.g., ANOVA) .

Q. What steps mitigate crystallographic disorder in structural studies?

  • Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion .
  • Twinning Refinement : Use SHELXL’s TWIN command for twinned crystals .
  • Hydrogen Bond Analysis : Validate packing arrangements using Mercury CSD .

Methodological Best Practices

Q. How can stability under physiological conditions be assessed?

  • Accelerated Stability Testing : Incubate compound in PBS (pH 7.4, 37°C) for 48h, monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials and test under UV/visible light exposure .

Q. What computational tools are optimal for predicting drug-likeness?

  • ADMET Prediction : Use SwissADME for logP, bioavailability, and BBB permeability .
  • Docking Studies : AutoDock Vina or Glide for binding mode prediction with target proteins (e.g., COX-2) .

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